Cas no 1951445-14-9 ((3S,6R)-Methyl 6-methylpiperidine-3-carboxylate hydrochloride)

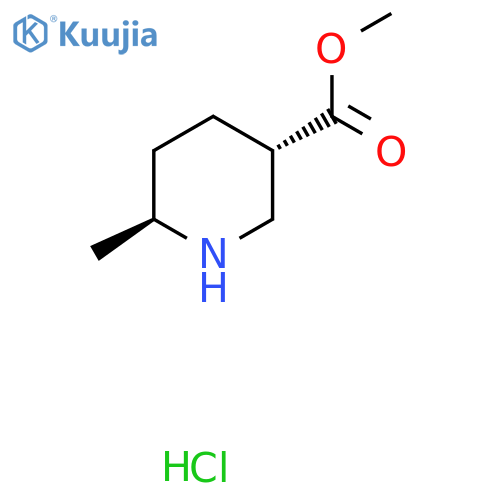

1951445-14-9 structure

商品名:(3S,6R)-Methyl 6-methylpiperidine-3-carboxylate hydrochloride

CAS番号:1951445-14-9

MF:C8H16ClNO2

メガワット:193.671141624451

CID:4709947

(3S,6R)-Methyl 6-methylpiperidine-3-carboxylate hydrochloride 化学的及び物理的性質

名前と識別子

-

- Methyl trans-6-Methylpiperidine-3-carboxylate Hydrochloride

- COCIOCKRYRXGEP-LEUCUCNGSA-N

- SB22046

- Methyl trans-6-methylpiperidine-3-carboxylate HCl

- (3S,6R)-Methyl 6-methylpiperidine-3-carboxylate hydrochloride

-

- インチ: 1S/C8H15NO2.ClH/c1-6-3-4-7(5-9-6)8(10)11-2;/h6-7,9H,3-5H2,1-2H3;1H/t6-,7-;/m0./s1

- InChIKey: COCIOCKRYRXGEP-LEUCUCNGSA-N

- ほほえんだ: Cl.O(C)C([C@@H]1CN[C@@H](C)CC1)=O

計算された属性

- 水素結合ドナー数: 2

- 水素結合受容体数: 3

- 重原子数: 12

- 回転可能化学結合数: 2

- 複雑さ: 147

- トポロジー分子極性表面積: 38.3

(3S,6R)-Methyl 6-methylpiperidine-3-carboxylate hydrochloride 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| TRC | S120315-50mg |

(3S,6R)-Methyl 6-methylpiperidine-3-carboxylate hydrochloride |

1951445-14-9 | 50mg |

$ 515.00 | 2022-06-03 | ||

| TRC | S120315-100mg |

(3S,6R)-Methyl 6-methylpiperidine-3-carboxylate hydrochloride |

1951445-14-9 | 100mg |

$ 865.00 | 2022-06-03 |

(3S,6R)-Methyl 6-methylpiperidine-3-carboxylate hydrochloride 関連文献

-

Yang Sun,Li Xu,Zhilei Yin,Xinyu Song J. Mater. Chem. A, 2013,1, 12361-12370

-

Eun Ji Park,Jong Ki Sim,Myung-Geun Jeong,Hyun Ook Seo,Young Dok Kim RSC Adv., 2013,3, 12571-12576

-

3. Synthesis of Bax(Bi0.5Na0.5)1−xTiO3 perovskite mesocrystals via a solvothermal topochemical process†Wenxiong Zhang,Yan Wang,Dengwei Hu,Xingang Kong,Shinobu Uemura,Takafumi Kusunose CrystEngComm, 2019,21, 3854-3862

-

4. Transition metal-free thiol–yne click polymerization toward Z-stereoregular poly(vinylene sulfide)s†Die Huang,Yong Liu,Shang Guo,Baixue Li,Jia Wang,Bicheng Yao,Anjun Qin Polym. Chem., 2019,10, 3088-3096

-

Kyu-Ho Han,Chang-Hyun Lee,Mikio Kinoshita,Chan-Ho Oh,Ken-ichiro Shimada,Michihiro Fukushima Food Funct., 2016,7, 1814-1824

1951445-14-9 ((3S,6R)-Methyl 6-methylpiperidine-3-carboxylate hydrochloride) 関連製品

- 2034411-70-4(N'-(4-ethoxyphenyl)-N-[(2-methoxy-2,3-dihydro-1H-inden-2-yl)methyl]ethanediamide)

- 92407-84-6(1-(2-Chlorobenzyl)-2-methyl-1H-indole-3-carbaldehyde)

- 156121-15-2(2-(Methoxymethyl)morpholine)

- 1603462-19-6(4-amino-2-(methoxymethyl)pyrimidine-5-carboxylic acid)

- 1823457-95-9(N6-Ethyl-5H,6H,7H-indeno5,6-d1,3thiazole-2,6-diamine hydrochloride)

- 1808841-89-5(tert-butyl N-({octahydrocyclopenta[c]pyrrol-3a-yl}methyl)carbamate)

- 1221726-03-9(Ethyl 6-(1,4-Diazepan-1-yl)pyridine-3-carboxylate Hydrochloride)

- 2093415-45-1(1,2-Bis[[tert-butyl(pyridin-2-yl)phosphino]methyl]benzene)

- 1261614-82-7(3-Bromo-3',5'-difluoropropiophenone)

- 2126139-26-0(tert-butyl N-[(3-chlorothiophen-2-yl)methyl]carbamate)

推奨される供給者

Zouping Mingyuan Import and Export Trading Co., Ltd

ゴールドメンバー

中国のサプライヤー

試薬

Nantong Boya Environmental Protection Technology Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Hubei Cuiyuan Biotechnology Co.,Ltd

ゴールドメンバー

中国のサプライヤー

試薬

atkchemica

ゴールドメンバー

中国のサプライヤー

試薬

Enjia Trading Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量